![molecular formula C15H17N3O7S2 B3754412 6-N,8-N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide](/img/structure/B3754412.png)
6-N,8-N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Overview
Description
6-N,8-N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N,8-N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with sulfonamide groups under controlled conditions. The process often requires catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediate compounds, purification, and final synthesis under stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
6-N,8-N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-N,8-N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 6-N,8-N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)ethylenediamine: Shares similar functional groups but differs in the core structure.
Terephthalamide, n,n’-bis(2-hydroxyethyl): Similar in having bis(2-hydroxyethyl) groups but with a different backbone
Uniqueness
6-N,8-N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide is unique due to its indole core structure combined with sulfonamide groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-N,8-N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O7S2/c19-6-4-16-26(22,23)11-8-12(27(24,25)17-5-7-20)14-13-9(11)2-1-3-10(13)15(21)18-14/h1-3,8,16-17,19-20H,4-7H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZCWTQRSHOQMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2S(=O)(=O)NCCO)S(=O)(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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